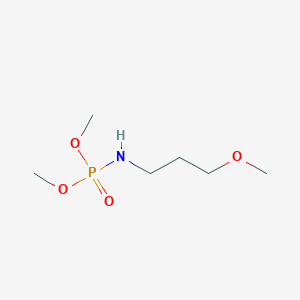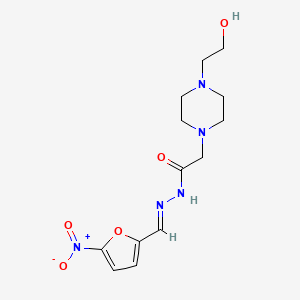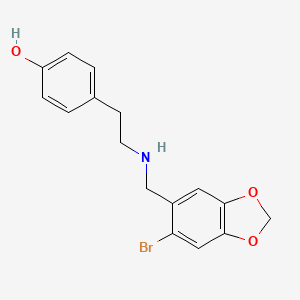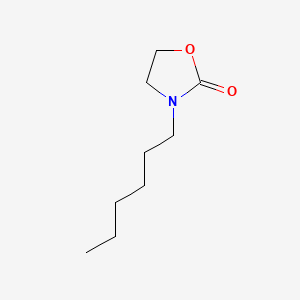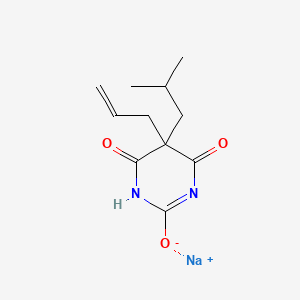
Butalbital sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a short-to-intermediate acting barbiturate that exhibits muscle-relaxing and anti-anxiety properties, producing central nervous system depression ranging from mild sedation to general anesthesia . Butalbital sodium is commonly used in combination with other medications, such as acetaminophen, aspirin, and caffeine, for the treatment of tension-type headaches .
Méthodes De Préparation
The preparation of butalbital sodium involves several steps. One method includes the reaction of 2-allyl diethyl malonate with sodium ethoxide in ethanol, followed by the addition of isobutyl bromide to produce 2-isobutyl-2-allyl diethyl malonate . This intermediate is then reacted with urea in the presence of sodium ethoxide and ethanol, and the pH is adjusted with hydrochloric acid to precipitate butalbital . The crude product is purified by dissolving in an ethanol-water solution, followed by filtration and vacuum drying . This method is suitable for industrial production due to its simplicity, high yield, and reduced environmental impact .
Analyse Des Réactions Chimiques
Butalbital sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable barbituric acid core.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and isobutyl groups, under appropriate conditions.
Common reagents used in these reactions include sodium ethoxide, ethanol, isobutyl bromide, and urea . The major products formed from these reactions are typically derivatives of butalbital with modified side chains.
Applications De Recherche Scientifique
Butalbital sodium has several scientific research applications:
Mécanisme D'action
Butalbital sodium exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA-A receptors in the brain . This leads to the opening of chloride channels, hyperpolarizing the neuron, and decreasing its firing rate, resulting in sedation and muscle relaxation . Additionally, this compound inhibits neuronal acetylcholine and glutamate receptors, further contributing to its sedative effects .
Comparaison Avec Des Composés Similaires
Butalbital sodium is similar to other barbiturates such as:
Amobarbital: An intermediate-acting barbiturate used as a sedative and hypnotic.
Pentobarbital: A short-acting barbiturate used for anesthesia and as an anticonvulsant.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for anesthesia induction.
Compared to these compounds, this compound has a unique combination of muscle-relaxing and anti-anxiety properties, making it particularly effective for treating tension-type headaches .
Propriétés
Numéro CAS |
23554-70-3 |
|---|---|
Formule moléculaire |
C11H15N2NaO3 |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
Clé InChI |
LIZXGILRVOONMO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Numéros CAS associés |
77-26-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




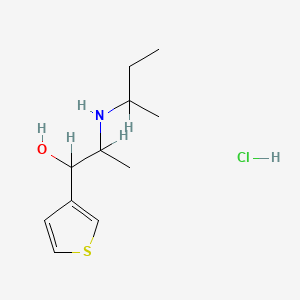
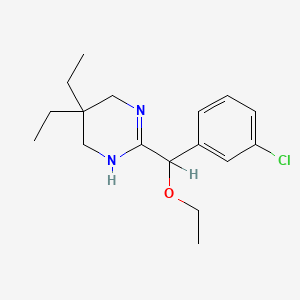
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

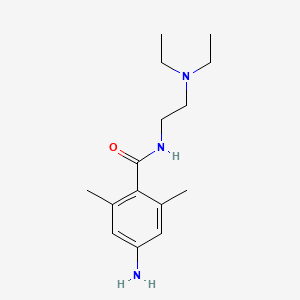
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

